molecular formula C21H24N2O8S B10903593 3-[(Acetyloxy)methyl]-7-{[(3,4-diethoxyphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-{[(3,4-diethoxyphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10903593
M. Wt: 464.5 g/mol
InChI Key: KFWUQCRRYHKJHA-UHFFFAOYSA-N
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Description

3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an acetoxymethyl group, a diethoxybenzoyl amine group, and a thia-azabicyclo octene core, making it a subject of interest for researchers exploring new chemical spaces and bioactive compounds.

Preparation Methods

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further functionalized to introduce the acetoxymethyl and diethoxybenzoyl amine groups.

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of palladium-catalyzed reactions, which are known for their efficiency in constructing complex bicyclic structures .

Chemical Reactions Analysis

3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for studying new reaction mechanisms and developing novel synthetic methodologies.

In biology and medicine, 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is investigated for its potential bioactivity. Compounds with similar structures have shown promise as antibiotics, anti-inflammatory agents, and enzyme inhibitors. Researchers are exploring its potential to interact with specific biological targets, such as enzymes or receptors, to develop new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets in biological systems. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it could interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[3.3.0]octanes . These compounds share the characteristic of having a highly strained ring system, which imparts unique chemical properties and reactivity.

Compared to these similar compounds, 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID stands out due to its specific functional groups and potential bioactivity. The presence of the acetoxymethyl and diethoxybenzoyl amine groups may enhance its interactions with biological targets, making it a more promising candidate for drug development and other applications .

Properties

Molecular Formula

C21H24N2O8S

Molecular Weight

464.5 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(3,4-diethoxybenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H24N2O8S/c1-4-29-14-7-6-12(8-15(14)30-5-2)18(25)22-16-19(26)23-17(21(27)28)13(9-31-11(3)24)10-32-20(16)23/h6-8,16,20H,4-5,9-10H2,1-3H3,(H,22,25)(H,27,28)

InChI Key

KFWUQCRRYHKJHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)OCC

Origin of Product

United States

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